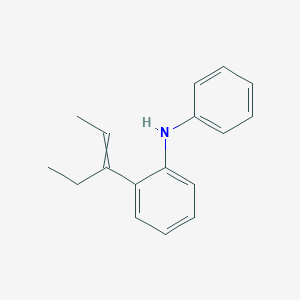
5,5-Dimethyl-1,3,5-ditellurasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,3,5-ditellurasilinane is a unique organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,5-ditellurasilinane typically involves the reaction of tellurium-containing precursors with suitable organic reagents. One common method involves the reaction of tellurium tetrachloride with 5,5-dimethyl-1,3-cyclohexanedione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1,3,5-ditellurasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state tellurium compounds.
Substitution: The tellurium atoms in the compound can be substituted with other atoms or groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Tellurium oxides and related compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Dimethyl-1,3,5-ditellurasilinane has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,3,5-ditellurasilinane involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A structurally similar compound with oxygen atoms instead of tellurium.
5,5-Dimethyl-1-pyrroline N-oxide: Another related compound used in ESR-spectroscopy
Uniqueness
5,5-Dimethyl-1,3,5-ditellurasilinane is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its oxygen or nitrogen analogs.
Propriétés
Numéro CAS |
918904-94-6 |
|---|---|
Formule moléculaire |
C5H12SiTe2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3,5-ditellurasilinane |
InChI |
InChI=1S/C5H12SiTe2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3 |
Clé InChI |
DPBPUTOJTSFQPX-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Te]C[Te]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
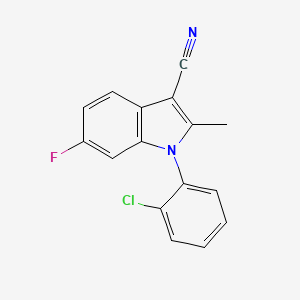
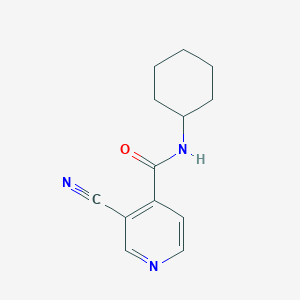
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
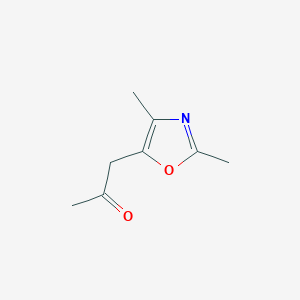
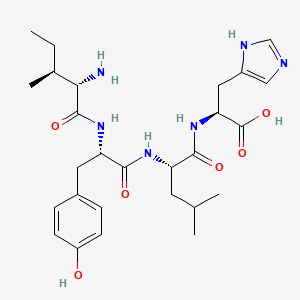
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)
